molecular formula C7H6F3NO2S B2636314 Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate CAS No. 106203-24-1

Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate

Cat. No.: B2636314
CAS No.: 106203-24-1
M. Wt: 225.19
InChI Key: MLZQFBNVLJIBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C7H6F3NO2S. It is a member of the thiazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group attached to the thiazole ring, which imparts unique chemical properties.

Scientific Research Applications

Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for “Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate” is not mentioned in the retrieved documents, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate” are not mentioned in the retrieved documents, similar compounds have shown potential for development as neuroprotective and anti-neuroinflammatory agents . This suggests that “this compound” could also be explored in this context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-aminothiazole-4-carboxylate
  • 4-Methyl-2-(trifluoromethyl)thiazole
  • 2-(Trifluoromethyl)thiazole-4-carboxylic acid

Uniqueness

Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate is unique due to the presence of both the trifluoromethyl group and the thiazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c1-2-13-6(12)4-5(7(8,9)10)11-3-14-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZQFBNVLJIBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CS1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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